molecular formula C12H22N2O2 B1404929 Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251013-49-6

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1404929
M. Wt: 226.32 g/mol
InChI Key: PEOLPCXJPIAKQS-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (TBAMH) is a cyclic organic compound that has been studied for its potential applications in a variety of scientific research fields. TBAMH is a chiral compound, meaning it has the ability to exist in two mirror-image forms, known as enantiomers. It has been used in a variety of synthetic reactions, such as the synthesis of carboxylic acid derivatives and the synthesis of enantiomerically pure compounds. It has also been studied for its potential use in drug delivery, as a catalyst for chemical reactions, and in the development of new materials.

Scientific Research Applications

Efficient Synthesis Routes

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate and related compounds have been the subject of research focused on developing efficient synthesis routes. For instance, Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl derivatives, emphasizing improvements over original routes and scalability to produce kilogram amounts of the compound (Maton et al., 2010).

Synthesis of Analogues and Derivatives

Several studies have explored the synthesis of analogues and derivatives of this compound. Hart and Rapoport (1999) reported the synthesis of glutamic acid analogues from L-serine using this compound as an intermediate (Hart & Rapoport, 1999). Similarly, Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on the azetidine and cyclobutane rings, thereby providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Development of Peptidomimetics

Research has also focused on developing peptidomimetics using these compounds. For example, Campbell and Rapoport (1996) reported a method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Application in Drug Design

Several studies have explored the application of these compounds in drug design. Mollet et al. (2012) demonstrated the use of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, derived from these compounds, as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are promising compounds in the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).

Synthesis of Alkaloid Analogs

Research has also been conducted on the synthesis of alkaloid analogs using these compounds. For instance, Brock et al. (2012) detailed the ring-closing iodoamination of tert-butyl derivatives to form 8-azabicyclo[3.2.1]octane scaffolds, subsequently used to access (+)-pseudococaine hydrochloride (Brock et al., 2012).

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOLPCXJPIAKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 6
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